tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
Overview
Description
Tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is a useful research compound. Its molecular formula is C16H21FN2O2 and its molecular weight is 292.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, particularly in the context of cancer cells .
Mode of Action
The compound interacts with its target, the c-Met kinase, primarily through hydrophobic interactions . This interaction can inhibit the kinase’s activity, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
By inhibiting c-Met kinase, the compound affects the hepatocyte growth factor (HGF)/c-Met signaling pathway . This pathway is often upregulated in cancer cells, and its inhibition can lead to reduced cell growth and survival .
Pharmacokinetics
The compound’s efficacy against cancer cells suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in a dose-dependent inhibition of the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . It also significantly inhibits the cytolytic activity of these cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate: plays a significant role in biochemical reactions, particularly in the inhibition of cancer cell proliferation. It interacts with various enzymes and proteins, including c-Met, a receptor tyrosine kinase that is often overexpressed in cancer cells . The compound binds to the active site of c-Met, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell growth and survival . Additionally, molecular docking studies have shown that this compound has a stable binding orientation within the active site of c-Met, further supporting its potential as an anti-cancer agent .
Cellular Effects
The effects of This compound on various cell types have been extensively studied. It has been shown to inhibit the proliferation of several cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The compound exerts its effects by disrupting cell signaling pathways, leading to reduced cell viability and increased apoptosis . Furthermore, it influences gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis . This dual action on cell signaling and gene expression makes it a promising candidate for cancer therapy.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active site of c-Met, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the c-Met signaling pathway, which is crucial for cancer cell proliferation and survival . Additionally, the compound has been shown to induce changes in gene expression, leading to the activation of apoptotic pathways and the suppression of cell cycle progression . These molecular mechanisms collectively contribute to its anti-cancer effects.
Temporal Effects in Laboratory Settings
The stability and long-term effects of This compound have been evaluated in laboratory settings. The compound has demonstrated good stability under various conditions, maintaining its activity over extended periods . In in vitro studies, its effects on cancer cell proliferation and apoptosis were observed to be sustained over time, indicating its potential for long-term therapeutic use
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing potential side effects.
Metabolic Pathways
This compound: is metabolized through several pathways, involving enzymes such as cytochrome P450 . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall therapeutic effects of the compound . Additionally, the compound’s interaction with cofactors and other metabolic enzymes can influence its metabolic flux and the levels of metabolites produced .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its therapeutic effects . Its distribution within tissues is influenced by factors such as tissue permeability and the presence of specific transporters . Understanding these factors is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
The subcellular localization of This compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins and enzymes . Additionally, it may be directed to specific subcellular compartments through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and its ability to modulate cellular processes.
Properties
IUPAC Name |
tert-butyl 8-fluoro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXJRJXMRBLFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.